Saintopin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Saintopin is a naturally occurring compound classified as an antitumor antibiotic, initially isolated from the fungus Paecilomyces species. It is particularly noted for its ability to inhibit DNA topoisomerases, which are essential enzymes involved in DNA replication and transcription. The compound exhibits a unique mechanism of action by stabilizing the topoisomerase-DNA complex, leading to DNA cleavage and subsequent cytotoxic effects on cancer cells . Saintopin's structure and properties make it a subject of interest in cancer research and drug development.

Saintopin primarily functions through its interaction with topoisomerases, specifically topoisomerase I and II. The compound binds to these enzymes, preventing them from performing their normal function of relieving torsional strain in DNA. This inhibition results in the stabilization of the topoisomerase-DNA complex, leading to double-strand breaks in the DNA. The cytotoxicity associated with saintopin is attributed to this mechanism, which ultimately disrupts cellular proliferation and induces apoptosis in cancer cells .

Saintopin has demonstrated significant biological activity, particularly as an antitumor agent. Its ability to inhibit DNA topoisomerases not only contributes to its cytotoxic properties but also makes it a potential candidate for combination therapies in cancer treatment. Studies have indicated that saintopin exhibits selective toxicity towards various cancer cell lines while showing less impact on normal cells, highlighting its therapeutic potential . Additionally, it has been shown to possess antibacterial properties, further expanding its applicability in pharmacology .

The synthesis of saintopin can be achieved through various methods, including fermentation processes using specific fungal strains. Researchers have also explored chemical synthesis pathways that involve the modification of related compounds to enhance yield and biological activity. For instance, derivatives of saintopin have been synthesized to improve its efficacy against resistant cancer cell lines . These synthetic approaches often focus on altering functional groups or structural components to optimize the compound's pharmacological profile.

Saintopin's primary applications lie in oncology and microbiology. As an antitumor antibiotic, it is being investigated for use in treating various cancers due to its ability to target DNA topoisomerases. Furthermore, its antibacterial properties suggest potential applications in treating infections caused by resistant bacterial strains. Research continues into formulating saintopin or its derivatives into therapeutic agents that can be used in clinical settings .

Interaction studies involving saintopin have focused on its binding affinity for DNA topoisomerases and its synergistic effects when combined with other chemotherapeutic agents. These studies reveal that saintopin can enhance the efficacy of existing treatments by targeting multiple pathways involved in tumor growth and survival. Additionally, investigations into its interactions with cellular components provide insights into its mechanism of action and potential side effects .

Saintopin shares structural and functional similarities with several other compounds known for their antitumor activity. Below is a comparison highlighting its uniqueness:

| Compound | Mechanism of Action | Source | Unique Features |

|---|---|---|---|

| Saintopin | Inhibits DNA topoisomerases I and II | Paecilomyces | Dual inhibitor; selective toxicity |

| Doxorubicin | Intercalates DNA; inhibits topoisomerase II | Streptomyces peucetius | Broad-spectrum antitumor activity |

| Etoposide | Inhibits topoisomerase II | Podophyllum peltatum | Primarily effective against solid tumors |

| Camptothecin | Inhibits topoisomerase I | Camptotheca acuminata | Effective against hematological malignancies |

| Mitoxantrone | Intercalates DNA; inhibits topoisomerase II | Synthetic | Also used for non-Hodgkin lymphoma |

Saintopin's dual inhibition of both types of topoisomerases distinguishes it from many other antitumor agents that typically target only one type. This characteristic may enhance its therapeutic potential and reduce the likelihood of resistance developing during treatment.

Saintopin was first isolated in 1990 from the filamentous fungus Paecilomyces sp., strain KY 4917, found in a soil sample collected from a vineyard in Yamanashi Prefecture, Japan. Researchers at Kyowa Hakko Kogyo Co., Ltd., identified its unique bioactivity during a screen for compounds inducing topoisomerase II-dependent DNA cleavage (TDC). Fermentation involved a 30-liter jar containing sucrose, yeast extract, and mineral salts, with saintopin accumulating in the mycelium after 5 days at 25°C. Methanol extraction followed by Diaion HP-20 column chromatography yielded pure saintopin, which demonstrated potent cytotoxicity against HeLa cells (IC₅₀: 0.35 μg/mL) and in vivo antitumor activity in murine P388 leukemia models.

Taxonomic Classification and Origin

Saintopin originates from Paecilomyces, a genus within the family Trichocomaceae (order Eurotiales). However, taxonomic revisions have reclassified many Paecilomyces species into genera like Purpureocillium and Isaria. The producer organism, Paecilomyces sp. KY 4917, remains taxonomically unresolved but shares morphological traits with P. variotii, a thermophilic species. Notably, saintopin production is strain-specific, with no reported isolation from other Paecilomyces species or related genera.

Position in Secondary Metabolite Chemistry

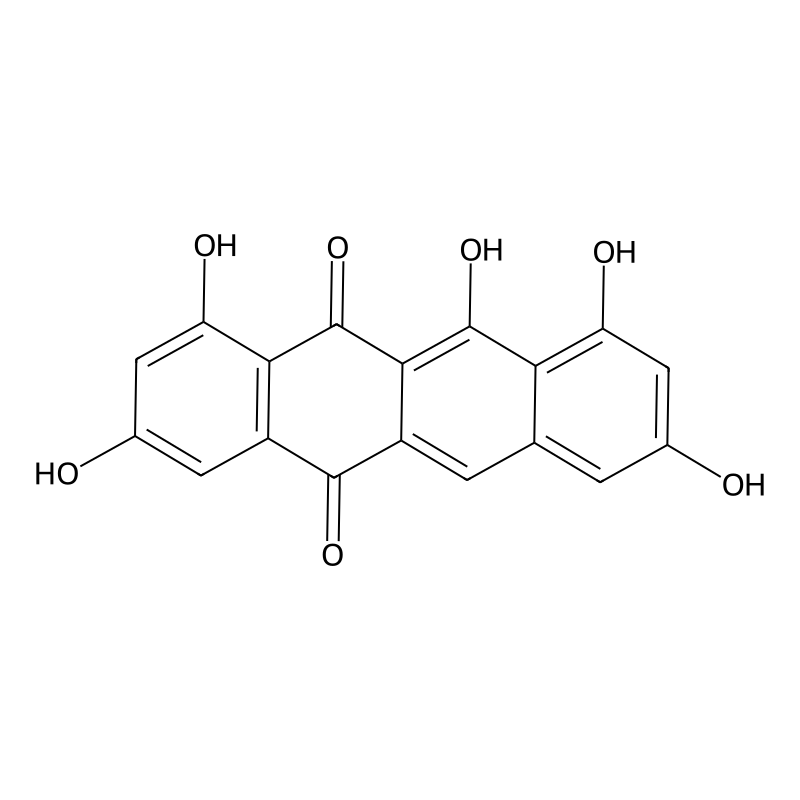

Saintopin belongs to the tetracenequinone class of fungal polyketides, characterized by a linear tetracyclic skeleton with two quinone moieties (Table 1). It shares structural homology with komodoquinone B, a marine bacterial metabolite, but differs in hydroxylation patterns. Among Paecilomyces metabolites, saintopin is classified as a cytotoxic anthraquinone derivative, alongside paeciloxocin A and UCE1022. Its pentahydroxylated structure (1,3,8,10,11-pentahydroxytetracene-5,12-dione) enhances DNA intercalation capacity.

Table 1: Structural Comparison of Saintopin and Analogues

| Compound | Source | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| Saintopin | Paecilomyces sp. | C₁₈H₁₀O₇ | 5 hydroxyl, 2 ketone |

| Komodoquinone B | Streptomyces sp. | C₁₉H₁₆O₇ | 4 hydroxyl, 1 methyl, 2 ketone |

| Aigialomycin D | Marine fungi | C₂₈H₃₈O₇ | 2 hydroxyl, 1 macrocyclic ring |

Significance in Topoisomerase Research

Saintopin is the first natural product identified as a dual inhibitor of DNA topoisomerase I (Top1) and II (Top2). It stabilizes Top1- and Top2-DNA cleavable complexes at nanomolar concentrations, inducing DNA strand breaks comparable to camptothecin (Top1) and etoposide (Top2). Unlike classical Top2 poisons (e.g., anthracyclines), saintopin exhibits sequence-specific cleavage preferences, favoring guanine at the +1 position. This dual mechanism has made it a critical tool for studying topoisomerase cross-talk in DNA replication and repair.

Saintopin represents a distinctive member of the tetracenequinone family of natural products, characterized by its complex molecular architecture featuring multiple hydroxyl substituents and a conjugated quinone framework [1] [2]. The compound was first isolated from the fungal genus Paecilomyces and subsequently identified as a potent topoisomerase inhibitor with significant antineoplastic properties [3] [4].

Molecular Formula and Mass Characteristics

The molecular composition of saintopin has been precisely determined through comprehensive analytical characterization studies. The compound exhibits the molecular formula C₁₈H₁₀O₇, corresponding to a molecular weight of 338.3 grams per mole [1] [2]. High-resolution mass spectrometry analysis has established the exact mass as 338.04265265 daltons, with an identical monoisotopic mass value [1]. These molecular parameters reflect the highly oxygenated nature of the compound, containing seven oxygen atoms distributed across hydroxyl and quinone functionalities within an eighteen-carbon tetracene backbone [2] [4].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₈H₁₀O₇ | PubChem [1] |

| Molecular Weight | 338.3 g/mol | PubChem 2.2 [1] |

| Exact Mass | 338.04265265 Da | PubChem 2.2 [1] |

| Monoisotopic Mass | 338.04265265 Da | PubChem 2.2 [1] |

| Heavy Atom Count | 25 | PubChem [1] |

| Hydrogen Bond Donors | 5 | Cactvs 3.4.8.18 [1] |

| Hydrogen Bond Acceptors | 7 | Cactvs 3.4.8.18 [1] |

| Rotatable Bonds | 0 | Cactvs 3.4.8.18 [1] |

| Topological Polar Surface Area | 135 Ų | Cactvs 3.4.8.18 [1] |

The molecular architecture exhibits zero rotatable bonds, indicating a rigid planar structure characteristic of fused aromatic ring systems [1]. The topological polar surface area of 135 square angstroms reflects the significant polar character contributed by the five hydroxyl groups and two quinone oxygen atoms [1].

Structural Elucidation

Tetracenequinone Core Framework

Saintopin is structurally classified as a tetracenequinone derivative, specifically characterized as tetracene-5,12-dione with substituted hydroxyl groups at specific positions [1] [2]. The tetracene core consists of four linearly fused benzene rings, with quinone functionalities located at positions 5 and 12, creating a symmetric diquinone system [2] [4]. This tetracenequinone framework provides the fundamental chromophore responsible for the compound's visible light absorption properties and contributes to its intercalating capabilities with deoxyribonucleic acid [3] [5].

The conjugated aromatic system extends across the entire molecular framework, with the quinone carbonyls serving as electron-withdrawing groups that modulate the electronic distribution throughout the molecule [2]. The planar geometry of the tetracene backbone facilitates π-π stacking interactions and enables the compound to intercalate between deoxyribonucleic acid base pairs [5] [6].

Pentahydroxyl Substituent Pattern

The distinctive structural feature of saintopin lies in its pentahydroxyl substitution pattern, where hydroxyl groups are positioned at carbons 1, 3, 8, 10, and 11 of the tetracene framework [1] [2] [4]. This specific hydroxylation pattern distinguishes saintopin from other tetracenequinone natural products and contributes significantly to its physicochemical properties and biological activity [2] [4].

The hydroxyl substituents are strategically distributed across the molecular framework, with positions 1 and 3 located on one terminal benzene ring, positions 10 and 11 on the adjacent ring, and position 8 on the opposite terminal ring [1] [2]. This asymmetric distribution of hydroxyl groups creates distinct polar and hydrophobic regions within the molecule, influencing its solubility characteristics and intermolecular interactions [1].

Three-Dimensional Conformation

The three-dimensional molecular conformation of saintopin is predominantly planar due to the extended conjugation of the tetracene core structure [1]. The rigid aromatic framework constrains the molecule to adopt a nearly flat configuration, with minimal deviation from planarity except for the hydroxyl substituents [7]. The hydroxyl groups can rotate around their respective carbon-oxygen bonds, allowing for different conformational states that may influence hydrogen bonding patterns and intermolecular interactions [7].

The planar conformation is critical for the compound's biological activity, particularly its ability to intercalate with deoxyribonucleic acid by inserting between base pairs [5] [6]. The molecular dimensions and geometry are optimized for fitting within the major groove of the deoxyribonucleic acid double helix, facilitating the formation of stable intercalation complexes [5].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy has been extensively employed for the structural characterization and confirmation of saintopin [8] [9]. High-field nuclear magnetic resonance analysis, typically conducted at 600 megahertz, provides detailed information about the connectivity and environment of hydrogen and carbon atoms within the molecular framework [8]. The spectroscopic data reveals characteristic signals corresponding to the aromatic protons of the tetracene core and the hydroxyl protons of the substituent groups [8].

The carbon-13 nuclear magnetic resonance spectrum exhibits distinct resonances for the quinone carbonyls, aromatic carbons, and hydroxyl-bearing carbons, enabling precise structural assignment [8]. Chemical shift values and coupling patterns provide crucial information for confirming the pentahydroxyl substitution pattern and the overall molecular connectivity [9] [8].

Mass Spectrometry Data

High-resolution mass spectrometry analysis of saintopin provides definitive molecular weight determination and fragmentation pattern information [8] [10]. Electrospray ionization mass spectrometry typically generates molecular ion peaks corresponding to the protonated or deprotonated molecular species [10] [11]. The fragmentation patterns observed in tandem mass spectrometry experiments reveal characteristic losses of hydroxyl groups and quinone functionalities, supporting the proposed molecular structure [10] [11].

The mass spectrometric data consistently confirms the molecular formula C₁₈H₁₀O₇ and provides accurate mass measurements that distinguish saintopin from other structurally related compounds [1] [2]. The high resolution and mass accuracy of modern mass spectrometers enable unambiguous identification of saintopin in complex biological matrices [10].

Infrared and Ultraviolet-Visible Spectral Properties

Infrared spectroscopy reveals characteristic absorption bands corresponding to the functional groups present in saintopin [12] [13]. The hydroxyl groups generate broad absorption bands in the 3200-3500 wavenumber region, while the quinone carbonyls produce sharp bands around 1650-1700 wavenumbers [12]. The aromatic carbon-carbon stretching vibrations appear in the 1450-1600 wavenumber range [12].

Ultraviolet-visible spectroscopy demonstrates that saintopin exhibits significant absorption in the visible region due to its extended conjugated system [14] [15]. The tetracenequinone chromophore produces characteristic absorption maxima that are responsible for the compound's colored appearance [14]. The electronic transitions involve π to π* excitations within the conjugated aromatic framework, with the quinone functionalities contributing to the bathochromic shift that extends absorption into the visible range [14] [15].

Surface-enhanced Raman scattering spectroscopy has been employed to study the molecular interactions of saintopin with deoxyribonucleic acid and other biological macromolecules [16]. This technique provides enhanced sensitivity for detecting molecular vibrations and can reveal conformational changes upon binding to target molecules [16].

Physiochemical Properties

Solubility Parameters

The solubility characteristics of saintopin are influenced by the balance between its polar hydroxyl substituents and the hydrophobic tetracene core [17] [18]. The five hydroxyl groups contribute significant polarity to the molecule, enhancing solubility in polar solvents such as water, methanol, and dimethyl sulfoxide [17] [18]. However, the extensive aromatic system provides substantial hydrophobic character that limits aqueous solubility [18] [19].

Experimental solubility studies indicate that saintopin exhibits moderate solubility in polar organic solvents including dimethyl sulfoxide, dimethylformamide, and methanol [17] [18]. The compound shows limited solubility in nonpolar solvents such as hexane and chloroform due to the polar hydroxyl substituents [17]. The solubility behavior follows Hansen solubility parameter predictions, with optimal dissolution occurring in solvents with balanced polar and dispersion components [20] [21].

Stability Considerations

Thermal stability analysis of saintopin reveals moderate stability under ambient conditions, with decomposition occurring at elevated temperatures [22] [23] [24]. Thermogravimetric analysis indicates that quinone compounds, including saintopin, generally exhibit thermal stability up to approximately 200-250 degrees Celsius before significant decomposition begins [22] [23] [24]. The presence of multiple hydroxyl groups may influence the thermal decomposition pathway through dehydration reactions [24] [25].

Photochemical stability studies demonstrate that saintopin is sensitive to light exposure, particularly ultraviolet radiation, which can induce oxidative degradation of the conjugated system [25]. Storage under dark conditions and inert atmosphere helps preserve the compound's integrity during handling and analysis [25]. The quinone functionalities are particularly susceptible to photochemical reactions that can lead to structural modifications [25].

Standard Gibbs Free Energy of Formation

The thermodynamic properties of saintopin, including the standard Gibbs free energy of formation, reflect the stability of the tetracenequinone structure with multiple hydroxyl substituents [26]. The extended conjugation of the aromatic system contributes to thermodynamic stabilization through resonance effects [26]. However, the specific value for the standard Gibbs free energy of formation of saintopin has not been experimentally determined in the available literature.

Computational approaches using density functional theory methods could provide estimates of the thermodynamic parameters based on the molecular structure and electronic configuration [26]. The quinone functionalities and hydroxyl substituents would be expected to influence the overall energetics of formation compared to the unsubstituted tetracene framework [26].

Chemical Identifiers and Systematic Nomenclature

The systematic nomenclature of saintopin follows International Union of Pure and Applied Chemistry conventions for polycyclic aromatic compounds with multiple substituents [27] [28]. The preferred International Union of Pure and Applied Chemistry name is 1,3,8,10,11-pentahydroxytetracene-5,12-dione, which precisely indicates the positions of all functional groups on the tetracene framework [1] [2] [27].

| Identifier Type | Identifier |

|---|---|

| Preferred IUPAC Name | 1,3,8,10,11-pentahydroxytetracene-5,12-dione [1] |

| Systematic Name | 1,3,8,10,11-pentahydroxy-5,12-naphthacenedione [2] |

| Alternative Name | Saintopin [1] |

| CAS Registry Number | 131190-63-1 [1] [2] |

| ChEBI ID | CHEBI:91276 [1] [29] |

| DSSTox ID | DTXSID10156941 [1] |

| InChI Key | CGFVUVWMYIHGHS-UHFFFAOYSA-N [1] [2] |

The Chemical Abstracts Service registry number 131190-63-1 provides a unique numerical identifier for saintopin in chemical databases and regulatory systems [1] [2]. The International Chemical Identifier key CGFVUVWMYIHGHS-UHFFFAOYSA-N serves as a standardized molecular structure representation that enables unambiguous identification across different chemical information systems [1] [2] [4].

Paecilomyces Species Characterization

The naphthacenedione natural product saintopin is primarily produced by fungal species within the genus Paecilomyces, representing a specialized group of soil-dwelling ascomycetes with remarkable ecological adaptability and biocontrol capabilities [1] [2]. The most comprehensively characterized saintopin-producing organism is Paecilomyces marquandii strain IBWF 003-21, isolated from a contaminated agar plate in Mainz, Germany [3] [2]. This strain exhibits distinctive vibrant purple pigmented conidia, a phenotypic characteristic directly attributable to saintopin accumulation within the conidial structure [3] [2].

Paecilomyces marquandii was historically classified under various taxonomic designations, including the synonym Marquandomyces marquandii [3]. Molecular phylogenetic analysis based on internal transcribed spacer region sequencing confirmed the species identity and established its placement within the broader Paecilomyces complex [3] [2]. The genus Paecilomyces encompasses cosmopolitan fungi that demonstrate exceptional environmental versatility, inhabiting diverse ecological niches including cultivated soils, forest ecosystems, meadows, desert environments, sediments, and sewage sludge [4] [5] [6].

The original isolation of saintopin was reported from an unspecified Paecilomyces species in 1990, where it was first characterized as a novel antitumor antibiotic exhibiting topoisomerase-dependent deoxyribonucleic acid cleavage activity [7] [8]. Subsequent investigations have revealed that saintopin functions as the primary conidial pigment responsible for the characteristic purple coloration observed in P. marquandii conidia [3] [2]. The pigment demonstrates significant ecological importance, as deletion of the core biosynthetic gene stpA results in complete abolishment of saintopin production, rendering conidia hyaline in appearance and presumably compromising their protective capabilities [3] [2].

The ecological distribution of Paecilomyces species extends across multiple continents, with documented isolations from Panama, where native strains demonstrate potent antagonistic effects against various gastrointestinal parasites [4]. These fungi exhibit remarkable adaptability to different climatic conditions and demonstrate exceptional biocontrol potential against diverse pathogenic organisms [9] [5] [10]. The widespread distribution and environmental persistence of Paecilomyces species underscore their evolutionary success and ecological significance within soil microbial communities [4] [5] [6].

Fermentation Conditions

The optimization of fermentation parameters for saintopin production requires careful consideration of multiple environmental and nutritional factors that influence both fungal growth and secondary metabolite biosynthesis [3] [2]. Comprehensive studies have established optimal cultivation conditions for Paecilomyces marquandii that maximize saintopin yield while maintaining cellular viability and metabolic activity.

Table 1: Optimal Fermentation Conditions for Paecilomyces marquandii Saintopin Production

| Parameter | Optimal Conditions | Alternative Conditions | Notes |

|---|---|---|---|

| Growth Medium (Solid) | YMG agar (2% malt extract, 1% glucose, 0.4% yeast extract) | Potato dextrose agar, Czapek-Dox medium | Routine cultivation for conidia production |

| Growth Medium (Liquid) | YMG liquid medium | CZ medium (3% sucrose, 0.3% sodium nitrate, 0.1% dipotassium phosphate, 0.05% magnesium sulfate, 0.05% potassium chloride, 0.01% ferric sulfate) | Used for preparative saintopin extraction |

| Temperature | Room temperature (approximately 25°C) | 20-30°C range | Also tested in various media formulations |

| pH | Not specified for saintopin | 6.0-8.0 range optimal for genus | Various media tested for optimization |

| Agitation | 120 revolutions per minute | 100-200 revolutions per minute | For liquid cultures |

| Duration | 4-6 days | Extended to 10 days for scale-up | Dependent on application requirements |

| Yield Conditions | 6 days, room temperature, 120 revolutions per minute shaking | 10 liter scale-up fermentation | Preparative amounts obtained from mycelia |

The fermentation medium composition significantly influences saintopin production, with YMG medium demonstrating superior performance compared to alternative formulations [3] [2]. The medium provides balanced carbon and nitrogen sources essential for polyketide biosynthesis, including malt extract as a complex carbon source, glucose for immediate metabolic requirements, and yeast extract supplying amino acids and vitamins necessary for secondary metabolite production [3] [2].

Temperature regulation represents a critical parameter, with room temperature conditions (approximately 25°C) providing optimal growth rates and saintopin accumulation [3] [2]. This temperature range aligns with the natural ecological preferences of Paecilomyces species, which demonstrate maximum growth rates between 24-30°C across multiple species [11] [12] [13]. Lower temperatures result in reduced growth rates and diminished metabolic activity, while elevated temperatures may compromise cellular integrity and secondary metabolite stability.

Aeration and agitation parameters require careful optimization to maintain adequate oxygen transfer while preventing excessive mechanical stress on fungal mycelia [3] [2]. The optimal agitation rate of 120 revolutions per minute provides sufficient mixing for nutrient distribution and oxygen dissolution without causing significant hyphal fragmentation [3] [2]. Extended fermentation periods of 6 days allow for complete conidial development and maximum saintopin accumulation within the cellular structure [3] [2].

Scale-up fermentation protocols have been successfully developed for preparative saintopin isolation, utilizing 10-liter bioreactor systems with controlled environmental parameters [3] [2]. These large-scale cultivations maintain consistent temperature, agitation, and aeration conditions while providing sufficient biomass for downstream purification procedures [3] [2]. The mycelia harvested from scale-up fermentations serve as the primary source material for saintopin extraction and purification using chromatographic techniques [3] [2].

Putative Biosynthetic Pathways

The biosynthetic pathway leading to saintopin formation represents a unique and mechanistically distinctive route among fungal naphthacenedione natural products, involving a minimal enzymatic system that achieves remarkable structural complexity through innovative cyclization and modification strategies [3] [2]. Recent molecular genetic investigations have elucidated the core components of this pathway and revealed surprising mechanistic features that distinguish saintopin biosynthesis from related naphthacenedione compounds.

Table 2: Biosynthetic Genes in Saintopin Pathway

| Gene | Size (amino acids) | Protein Function | Role in Biosynthesis | BlastP Identity (%) | Genomic Location |

|---|---|---|---|---|---|

| stpA | 1824 | Non-reducing polyketide synthase (SAT-KS-AT-PT-ACP domains) | Core enzyme - produces decaketide precursor | 69.01 | Single locus |

| stpB | 319 | Metallo-β-lactamase-like thioesterase | Product offloading (dispensable for saintopin) | 60.00 | Separate cluster with stpC and stpD |

| stpC | 421 | Flavin-dependent monooxygenase | Essential - facilitates polyketide shortening and fourth ring cyclization | 59.40 | Clustered with stpB and stpD |

| stpD | 244 | O-methyltransferase | Unknown - not experimentally tested | 60.99 | Clustered with stpB and stpC |

The saintopin biosynthetic pathway initiates with the action of StpA, a non-reducing polyketide synthase belonging to clade V-II nrPKS enzymes [3] [2]. StpA possesses a characteristic SAT-KS-AT-PT-ACP domain architecture and shares phylogenetic relationships with other naphthacenedione-producing enzymes, including AdaA involved in TAN-1612 biosynthesis and VrtA responsible for viridicatumtoxin production [3] [2]. However, StpA exhibits unique functional characteristics that distinguish it from closely related enzymes.

The polyketide assembly process catalyzed by StpA involves iterative decarboxylative Claisen condensation reactions utilizing malonyl-CoA building blocks to construct a decaketide precursor [3] [2]. This precursor undergoes initial cyclization events mediated by the product template domain, which facilitates aldol condensation reactions to form the initial ring structures characteristic of naphthacenedione scaffolds [3] [2]. The absence of an intrinsic thioesterase domain in StpA necessitates alternative mechanisms for product release, typically involving trans-acting metallo-β-lactamase-like thioesterases.

StpC represents the most mechanistically intriguing component of the saintopin biosynthetic pathway, functioning as a flavin-dependent monooxygenase with unique substrate specificity and catalytic properties [3] [2]. Unlike conventional naphthacenedione FMOs that introduce C2-hydroxylation to facilitate fourth ring cyclization, StpC appears to catalyze a complex transformation involving simultaneous polyketide chain shortening and cyclization [3] [2]. This remarkable dual functionality enables the conversion of a decaketide precursor into the final nonaketide saintopin structure while maintaining the essential naphthacenedione framework.

The proposed biosynthetic mechanism involves StpC-mediated deacetylation of the decaketide precursor, effectively removing two carbon units and facilitating the formation of the fourth ring system [3] [2]. This process differs substantially from canonical naphthacenedione biosynthetic pathways, which typically maintain the full polyketide chain length throughout the cyclization process [3] [2]. The precise molecular mechanism underlying this transformation remains enigmatic and represents a significant opportunity for future mechanistic investigations.

Experimental evidence supporting this proposed pathway derives from heterologous expression studies in Aspergillus oryzae, where coexpression of stpA and stpC successfully reconstituted saintopin production [3] [2]. Notably, the additional coexpression of stpB did not enhance saintopin yields, suggesting that this metallo-β-lactamase-like thioesterase is dispensable for the biosynthetic process [3] [2]. This observation contrasts with other clade V nrPKS systems, where MβL activity is typically essential for product formation.

The biosynthetic pathway culminates with the formation of presaintopin, a non-quinone intermediate that undergoes spontaneous oxidation in the presence of atmospheric oxygen to yield the final quinone structure characteristic of saintopin [3] [2]. This oxidative transformation represents a non-enzymatic process that occurs readily under aerobic conditions, contributing to the distinctive purple coloration observed in saintopin-producing cultures [3] [2].

Ecological Significance in Producing Organisms

The ecological significance of saintopin in Paecilomyces marquandii and related species extends far beyond simple pigmentation, encompassing multifaceted protective functions that enhance organismal survival and competitive fitness within complex soil ecosystems [3] [14] [15] [16]. Conidial pigmentation represents a fundamental adaptation strategy employed by filamentous fungi to withstand diverse environmental stressors and maintain ecological competitiveness across varied habitats.

Saintopin functions as a comprehensive protective agent against ultraviolet radiation, a critical environmental factor that can cause extensive deoxyribonucleic acid damage and compromise cellular integrity [3] [17] [15]. The naphthacenedione structure of saintopin provides effective ultraviolet absorption capabilities, shielding vital cellular components from photodamage and enabling fungal survival in exposed terrestrial environments [15] [16]. This photoprotective function has been demonstrated in related Paecilomyces species, where conidial pigment production correlates directly with enhanced ultraviolet tolerance [18].

The antioxidant properties of saintopin contribute significantly to cellular protection against oxidative stress, a ubiquitous challenge in aerobic environments [15] [16]. The aromatic polyketide structure contains multiple phenolic groups and conjugated systems capable of scavenging reactive oxygen species and preventing oxidative damage to critical biomolecules [16]. This antioxidant capacity proves particularly valuable during periods of environmental stress, including drought conditions, temperature fluctuations, and exposure to toxic compounds [16].

Saintopin demonstrates potential antifeedant properties against fungivorous organisms, contributing to chemical defense strategies that protect fungal biomass from predation [14] [15]. Bis-naphthopyrone pigments produced by related fungi exhibit non-toxic antifeedant activity against various animal predators, including springtails, woodlice, and mealworms [14]. These compounds function through sensory deterrence mechanisms rather than direct toxicity, representing an evolutionary advantage that minimizes metabolic costs while maintaining effective protection [14].

The ecological role of saintopin extends to competitive interactions within soil microbial communities, where pigmented fungi often demonstrate superior survival capabilities compared to non-pigmented species [15] [16]. The protective properties conferred by saintopin enable P. marquandii to colonize and persist in challenging environments, including contaminated soils, extreme temperature conditions, and nutrient-limited habitats [16]. This enhanced environmental tolerance translates to competitive advantages in resource acquisition and territorial establishment.

Saintopin production contributes to the broader ecological functions performed by Paecilomyces species as biocontrol agents and soil ecosystem engineers [4] [9] [5]. These fungi play crucial roles in nutrient cycling, organic matter decomposition, and biological control of plant-parasitic nematodes and other soil-borne pathogens [4] [9] [5]. The pigmentation associated with saintopin production may serve as a visual indicator of fungal health and metabolic activity, potentially influencing ecological interactions with other soil organisms.

The thermal stability and chemical resistance of saintopin provide additional ecological advantages, enabling fungal survival during seasonal temperature variations and exposure to naturally occurring toxic compounds [15] [16]. These properties prove particularly important for soil-dwelling organisms that must withstand freeze-thaw cycles, drought periods, and contact with allelochemicals produced by plant roots and decomposing organic matter [16].

The conservation of saintopin biosynthetic capabilities across Paecilomyces species suggests strong selective pressure for maintaining this metabolic capacity, indicating fundamental ecological importance [4] [5]. The energy investment required for saintopin production represents a significant metabolic commitment that would be eliminated through evolutionary processes unless it provided substantial survival advantages [14] [15].

Climate change and anthropogenic environmental modifications may influence the ecological significance of saintopin, as changing ultraviolet radiation levels, temperature patterns, and atmospheric composition could alter the selective pressures driving pigment production [16]. Understanding these relationships becomes increasingly important for predicting fungal community responses to environmental change and managing ecosystem stability.

The biocontrol applications of Paecilomyces species in agricultural systems highlight the practical ecological significance of saintopin-producing organisms [4] [9] [5] [10]. These fungi contribute to sustainable pest management strategies, reducing dependence on chemical pesticides while maintaining crop protection efficacy [9] [10]. The pigmentation associated with saintopin production may serve as a biomarker for strain selection and quality assessment in commercial biocontrol applications.

Purity

XLogP3

Exact Mass

Appearance

Storage

Other CAS

Wikipedia

Dates

2: Taniguchi K, Kohno K, Kawanami K, Wada M, Kanematsu T, Kuwano M. Drug-induced down-regulation of topoisomerase I in human epidermoid cancer cells resistant to saintopin and camptothecins. Cancer Res. 1996 May 15;56(10):2348-54. PubMed PMID: 8625310.

3: Martin P, Rodier S, Mondon M, Renoux B, Pfeiffer B, Renard P, Pierré A, Gesson JP. Synthesis and cytotoxic activity of tetracenomycin D and of saintopin analogues. Bioorg Med Chem. 2002 Feb;10(2):253-60. PubMed PMID: 11741773.

4: Yamashita Y, Kawada S, Fujii N, Nakano H. Induction of mammalian DNA topoisomerase I and II mediated DNA cleavage by saintopin, a new antitumor agent from fungus. Biochemistry. 1991 Jun 18;30(24):5838-45. PubMed PMID: 1646001.

5: Ishiyama D, Futamata K, Futamata M, Kasuya O, Kamo S, Yamashita F, Kanazawa S. Novel selective inhibitors for human topoisomerase I, BM2419-1 and -2 derived from saintopin. J Antibiot (Tokyo). 1998 Dec;51(12):1069-74. PubMed PMID: 10048564.

6: Leteurtre F, Fujimori A, Tanizawa A, Chhabra A, Mazumder A, Kohlhagen G, Nakano H, Pommier Y. Saintopin, a dual inhibitor of DNA topoisomerases I and II, as a probe for drug-enzyme interactions. J Biol Chem. 1994 Nov 18;269(46):28702-7. PubMed PMID: 7961822.

7: Yamashita Y, Saitoh Y, Ando K, Takahashi K, Ohno H, Nakano H. Saintopin, a new antitumor antibiotic with topoisomerase II dependent DNA cleavage activity, from Paecilomyces. J Antibiot (Tokyo). 1990 Oct;43(10):1344-6. PubMed PMID: 2175304.

8: Knab AM, Fertala J, Bjornsti MA. A camptothecin-resistant DNA topoisomerase I mutant exhibits altered sensitivities to other DNA topoisomerase poisons. J Biol Chem. 1995 Mar 17;270(11):6141-8. PubMed PMID: 7890748.

9: Verma RP. Anti-cancer activities of 1,4-naphthoquinones: a QSAR study. Anticancer Agents Med Chem. 2006 Sep;6(5):489-99. Review. PubMed PMID: 17017857.

10: Pommier Y, Jenkins J, Kohlhagen G, Leteurtre F. DNA recombinase activity of eukaryotic DNA topoisomerase I; effects of camptothecin and other inhibitors. Mutat Res. 1995 Sep;337(2):135-45. PubMed PMID: 7565862.

11: Kim BH, Yoo J, Park SH, Jung JK, Cho H, Chung Y. Synthesis and evaluation of antitumor activity of novel 1,4-naphthoquinone derivatives (IV). Arch Pharm Res. 2006 Feb;29(2):123-30. PubMed PMID: 16526275.

12: Kohlhagen G, Paull KD, Cushman M, Nagafuji P, Pommier Y. Protein-linked DNA strand breaks induced by NSC 314622, a novel noncamptothecin topoisomerase I poison. Mol Pharmacol. 1998 Jul;54(1):50-8. PubMed PMID: 9658189.

Explore Compound Types